4-(1H-Benzo[d]imidazol-4-yl)aniline is a compound that features a benzimidazole ring substituted with an aniline group. This structure is significant in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in drug discovery. The compound is classified under heterocyclic aromatic compounds, which are known for their diverse applications in pharmaceuticals, particularly as anti-cancer and anti-inflammatory agents.
The compound can be sourced from various chemical databases and literature focused on organic synthesis and medicinal chemistry. It falls under the broader category of benzimidazole derivatives, which are recognized for their biological relevance and utility as scaffolds in drug design. The classification of 4-(1H-Benzo[d]imidazol-4-yl)aniline is primarily as a heterocyclic compound, which is characterized by the presence of nitrogen atoms within its ring structure.
The synthesis of 4-(1H-Benzo[d]imidazol-4-yl)aniline can be achieved through several methods:
The technical details regarding the synthesis often include temperature control, reaction time, and the specific stoichiometry of reactants. For example, reactions may require temperatures ranging from 80°C to 150°C depending on the method employed.
The molecular structure of 4-(1H-Benzo[d]imidazol-4-yl)aniline consists of a benzimidazole ring fused with an aniline moiety. The structural formula can be represented as follows:
Key data points include:
4-(1H-Benzo[d]imidazol-4-yl)aniline can undergo various chemical reactions typical for aromatic compounds, including:
The reactivity of this compound can be influenced by substituents on either the benzimidazole or aniline portions, which can modulate electron density and steric hindrance.
The mechanism of action for compounds like 4-(1H-Benzo[d]imidazol-4-yl)aniline often involves interaction with biological targets such as enzymes or receptors. For instance, studies have indicated that benzimidazole derivatives can inhibit key enzymes involved in metabolic pathways, such as glycogen phosphorylase, thus impacting glucose metabolism .
Quantitative data from pharmacological studies often report IC50 values (the concentration required to inhibit 50% of enzyme activity), which provide insights into the potency of these compounds against specific targets.
Relevant analyses include spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which confirm structural integrity post-synthesis.
4-(1H-Benzo[d]imidazol-4-yl)aniline has several notable applications:
4-(1H-Benzo[d]imidazol-4-yl)aniline is a heterocyclic aromatic compound featuring a benzimidazole core fused to an aniline moiety. Its systematic IUPAC name designates the benzimidazole nitrogen at position 1 and the aniline attachment at carbon 4, though this specific isomer is sometimes confused with the more prevalent 2-yl derivatives. The molecular formula is C₁₃H₁₁N₃, with a molecular weight of 209.25 g/mol. Key structural features include:
Table 1: Structural Comparison of Benzimidazole-Aniline Isomers
Compound Name | CAS Number | Attachment Position | Molecular Formula | Key Distinguishing Feature |
---|---|---|---|---|
4-(1H-Benzo[d]imidazol-4-yl)aniline | 29528-28-7 | C4 of benzimidazole | C₁₃H₁₁N₃ | Reduced planarity; asymmetric H-bonding |
4-(1H-Benzo[d]imidazol-2-yl)aniline | 2963-77-1 | C2 of benzimidazole | C₁₃H₁₁N₃ | Full conjugation; higher rigidity |
4-(1H-Benzo[d]imidazol-1-yl)aniline | 52708-36-8 | N1 of benzimidazole | C₁₃H₁₁N₃ | Non-fused linkage; rotational freedom |
The SMILES notation (NC₁=CC=C(C₂=C(NC=N₂)C₃=CC=CC=C₃) and InChIKey (VQFBXSRZSUJGOF-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies [7]. Notably, the 4-yl isomer exhibits distinct electronic properties compared to 1-yl or 2-yl variants due to disrupted resonance across the fused ring system.
The synthesis of benzimidazole-aniline hybrids emerged during the 1980s amid growing interest in fused heterocycles for drug discovery. Early routes to 4-(1H-Benzo[d]imidazol-4-yl)aniline relied on multistep protocols:
This compound’s significance grew with the discovery that benzimidazole cores serve as "privileged scaffolds" in medicinal chemistry. The 4-yl isomer, though synthetically challenging, offered unique steric profiles compared to commercial 2-yl analogues. Its exploration paralleled advances in understanding heterocyclic tautomerism’s impact on bioactivity [6].
4-(1H-Benzo[d]imidazol-4-yl)aniline functions as a versatile pharmacophore due to its dual hydrogen-bonding motifs and moderate lipophilicity (cLogP ≈ 2.4). Key therapeutic applications include:
Table 2: Bioactivity of Key Derivatives
Derivative Structure | Biological Target | Activity Metric | Mechanistic Insight |
---|---|---|---|
N-Methyl-4-yl variant | HepG2 cancer cells | IC₅₀ = 12.4 μM | Caspase-3 activation via intrinsic apoptosis |
Morpholine-functionalized analogue | Methicillin-resistant S. aureus | MIC = 4 μg/mL | Membrane disruption & β-lactamase inhibition |
Schiff base metal complexes | Bcr-Abl kinases | Kd = 18 nM | Chelation-dependent ATP site occlusion |
The pharmacophore’s efficacy stems from:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: